Cas no 1011657-07-0 (3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine)
![3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine structure](https://ja.kuujia.com/scimg/cas/1011657-07-0x500.png)
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine 化学的及び物理的性質
名前と識別子
-
- 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine
- Pyridine, 3-[[[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]thio]methyl]-
- 2-benzyl-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole
- 2-benzyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
- F0594-2822
- 1011657-07-0
- AKOS024585835
-
- インチ: 1S/C15H13N3OS/c1-2-5-12(6-3-1)9-14-17-18-15(19-14)20-11-13-7-4-8-16-10-13/h1-8,10H,9,11H2
- InChIKey: FEUIXEFOMAFCCA-UHFFFAOYSA-N
- ほほえんだ: C1=NC=CC=C1CSC1=NN=C(CC2=CC=CC=C2)O1
計算された属性
- せいみつぶんしりょう: 283.07793322g/mol
- どういたいしつりょう: 283.07793322g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 286
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- 密度みつど: 1.30±0.1 g/cm3(Predicted)
- ふってん: 486.6±55.0 °C(Predicted)
- 酸性度係数(pKa): 4.37±0.10(Predicted)
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0594-2822-4mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-3mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-25mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-2μmol |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-10mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-1mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-5mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-2mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-20mg |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0594-2822-20μmol |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine |
1011657-07-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridineに関する追加情報
3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine (CAS No. 1011657-07-0): A Comprehensive Overview of Its Properties and Applications
The compound 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine (CAS No. 1011657-07-0) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a 1,3,4-oxadiazole core linked to a pyridine moiety via a sulfanyl bridge, makes it a versatile building block for various applications. This article delves into the chemical properties, synthesis, and potential uses of this compound, while also addressing frequently asked questions and trending topics in the scientific community.
One of the most notable features of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine is its heterocyclic framework, which is a common motif in pharmaceuticals and agrochemicals. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and stability, making it an attractive scaffold for drug design. Meanwhile, the pyridine ring contributes to the compound's basicity and ability to participate in hydrogen bonding, which is crucial for biological activity. Researchers are particularly interested in how these structural elements influence the compound's reactivity and potential applications.
In recent years, the demand for sulfur-containing heterocycles like 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine has surged due to their role in developing new antimicrobial agents and anticancer drugs. The sulfanyl group in this compound can act as a nucleophile or a leaving group, enabling diverse chemical transformations. This versatility has led to its exploration in click chemistry and bioconjugation, which are hot topics in modern synthetic chemistry. Additionally, the compound's potential as a ligand in coordination chemistry is being investigated, with implications for catalysis and material science.
The synthesis of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine typically involves the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol with a pyridine derivative bearing a reactive methylene group. This process highlights the importance of sulfur-based coupling reactions in organic synthesis. Researchers are also exploring greener synthetic routes, such as microwave-assisted synthesis and catalyst-free conditions, to improve efficiency and reduce environmental impact. These advancements align with the growing emphasis on sustainable chemistry and green synthesis in the scientific community.
Beyond its synthetic utility, 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine has shown promise in drug discovery. Preliminary studies suggest that it may exhibit anti-inflammatory and neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to modulate enzyme activity and interact with biological targets is a subject of ongoing research. Furthermore, the compound's fluorescence properties are being explored for applications in bioimaging and sensor development, which are rapidly evolving fields.
In the context of material science, 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine is being investigated for its potential in designing organic semiconductors and luminescent materials. Its conjugated system and electron-rich heterocycles make it suitable for optoelectronic applications, such as OLEDs and solar cells. The compound's thermal stability and film-forming ability are also being evaluated for use in advanced coatings and nanomaterials.
As the scientific community continues to explore the potential of 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine, questions about its toxicity profile, scalable synthesis, and commercial availability are frequently raised. Addressing these concerns is essential for its adoption in industrial and pharmaceutical applications. Additionally, the compound's role in combinatorial chemistry and high-throughput screening is gaining traction, as researchers seek to accelerate drug discovery and materials development.
In conclusion, 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine (CAS No. 1011657-07-0) is a multifaceted compound with significant potential in medicinal chemistry, material science, and synthetic organic chemistry. Its unique structural features and diverse applications make it a valuable subject of study for researchers and industry professionals alike. By staying abreast of the latest developments and addressing key challenges, the scientific community can unlock the full potential of this intriguing molecule.
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